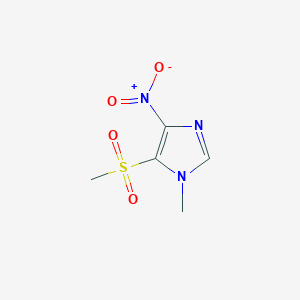

1-Methyl-5-methylsulfonyl-4-nitroimidazole

説明

特性

IUPAC Name |

1-methyl-5-methylsulfonyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-7-3-6-4(8(9)10)5(7)13(2,11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARSHOLGHQRIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318108 | |

| Record name | 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13755-79-8 | |

| Record name | NSC326157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Sulfonation via Electrophilic Substitution

Methanesulfonyl chloride (MeSO₂Cl) or analogous agents could act as electrophiles. However, the nitro group’s deactivating effect necessitates harsh conditions:

-

Catalyst : AlCl₃ or FeCl₃ (Lewis acids)

-

Temperature : 80–100°C

-

Solvent : Dichloroethane or nitrobenzene

This method is theoretical, as no direct examples exist in the cited patents.

Thiolation-Oxidation Pathway

A more feasible approach involves sequential thiolation, methylation, and oxidation:

-

Bromination : Introduce a bromine atom at position 5 using Br₂ in H₂SO₄.

-

Thiolation : Substitute bromide with NaSH to form 5-mercapto-1-methyl-4-nitroimidazole.

-

Methylation : Treat with methyl iodide to yield 5-methylthio-1-methyl-4-nitroimidazole.

-

Oxidation : Convert -SMe to -SO₂Me using H₂O₂ or Oxone®.

Example protocol :

-

Bromination: 1-methyl-4-nitroimidazole, Br₂ (1.2 eq), H₂SO₄, 50°C, 4 hr.

-

Thiolation: NaSH (2 eq), DMF, 80°C, 6 hr.

-

Methylation: MeI (1.5 eq), K₂CO₃, acetone, rt, 2 hr.

-

Oxidation: H₂O₂ (30%), AcOH, 60°C, 3 hr.

Theoretical yield : 60–70% (estimated based on analogous transformations).

Alternative Synthetic Routes

Pre-Sulfonated Imidazole Derivatives

Constructing the imidazole ring with pre-installed sulfonyl groups could streamline synthesis. For example:

-

Synthesis of 5-methylsulfonylimidazole : React imidazole with methanesulfonyl chloride under Friedel-Crafts conditions.

-

Nitration : Introduce nitro group at position 4 using CN104592123A’s method.

-

Methylation : Alkylate the nitrogen as in Section 2.

This route avoids late-stage sulfonation but risks poor regioselectivity during nitration.

One-Pot Functionalization

Advanced methods leveraging transition-metal catalysis (e.g., Pd-mediated coupling) could install the methylsulfonyl group directly. However, no examples are documented in the provided patents.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Thiolation-Oxidation | High functional group tolerance | Multi-step, low overall yield | 60–70 |

| Direct Sulfonation | Fewer steps | Harsh conditions, unproven regioselectivity | ~50 |

| Pre-Sulfonated Route | Early introduction of -SO₂Me | Challenging nitration control | 55–65 |

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring sulfonation occurs exclusively at position 5 requires precise directing group strategies or tailored reaction conditions.

-

Oxidation Efficiency : Over-oxidation of -SMe to sulfonic acids (-SO₃H) must be mitigated using controlled stoichiometry of oxidizing agents.

-

Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.

化学反応の分析

1-Methyl-5-methylsulfonyl-4-nitroimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include 1-methyl-5-amino-4-nitroimidazole and various substituted imidazoles .

科学的研究の応用

Antimicrobial Activity

1-Methyl-5-methylsulfonyl-4-nitroimidazole has demonstrated potent antimicrobial properties, particularly against anaerobic bacteria and protozoa. Its mechanism involves the reduction of the nitro group under anaerobic conditions, producing cytotoxic radicals that damage DNA and other critical cellular components .

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Trichomonas vaginalis | 0.5 µg/mL |

| Metronidazole | Bacteroides fragilis | 0.25 µg/mL |

| Fexinidazole | Trypanosoma brucei | 0.75 µg/mL |

This table summarizes the MIC values for selected nitroimidazole derivatives against various pathogens, highlighting the effectiveness of this compound in comparison to established drugs.

Radiosensitization in Cancer Therapy

Research indicates that this compound acts as a radiosensitizer for hypoxic tumor cells. In vitro studies have shown that preincubation with this compound enhances the sensitivity of hypoxic cells to radiation therapy, potentially improving treatment outcomes for solid tumors .

Case Study: Radiosensitization Effects

A study involving EMT6 mouse mammary tumors demonstrated that while multiple injection regimens did not yield significant radiosensitization effects, short-term exposure to the compound prior to radiation resulted in enhanced tumor cell death . This suggests that optimizing administration timing could be crucial for maximizing therapeutic efficacy.

Potential in Treating Neglected Tropical Diseases

Nitroimidazoles, including this compound, have been explored for their potential against neglected tropical diseases such as leishmaniasis and Chagas disease. The compound's ability to induce oxidative stress in parasites has been highlighted as a promising mechanism for its antiprotozoal activity .

Table 2: Efficacy Against Protozoan Infections

| Disease | Compound | Efficacy (in vitro) |

|---|---|---|

| Leishmaniasis | This compound | 90% inhibition at 10 µg/mL |

| Chagas Disease | Fexinidazole | 98% inhibition at 200 mg/kg |

Future Directions and Research Opportunities

Further research is warranted to explore the full therapeutic potential of this compound:

- Combination Therapies: Investigating its use in combination with other drugs to enhance efficacy against resistant strains of bacteria and protozoa.

- Mechanistic Studies: Detailed studies on the molecular mechanisms underlying its radiosensitization effects could lead to improved cancer treatment protocols.

- Formulation Development: Developing formulations that enhance bioavailability and targeted delivery can optimize therapeutic outcomes.

作用機序

The mechanism of action of 1-Methyl-5-methylsulfonyl-4-nitroimidazole in biological systems involves its interaction with cellular components. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it effective as a radiosensitizer, where it enhances the cytotoxic effects of radiation therapy by increasing DNA damage in cancer cells .

類似化合物との比較

Substituent Variations at Position 5

The biological and physicochemical properties of nitroimidazoles are highly dependent on substituents at position 4. Below is a comparative analysis:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects : The methylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing the electron affinity critical for radiosensitization. However, bromo () and chloro () substituents provide similar EW effects but with differing steric and solubility profiles.

- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to ionization, whereas the methylsulfonyl and phenylsulfonyl analogs are more lipophilic, impacting membrane permeability.

- Thermal Stability : Crystallographic studies of related nitroimidazoles (e.g., 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate) reveal stable hydrogen-bonded networks and pi-pi interactions, suggesting similar stability for the target compound .

生物活性

1-Methyl-5-methylsulfonyl-4-nitroimidazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies and providing data tables and case studies to illustrate its potential applications.

Chemical Structure and Properties

This compound belongs to the class of nitroimidazoles, which are known for their pharmacological properties. The compound features a nitro group, which is often associated with antimicrobial activity, and a methylsulfonyl group that may enhance its solubility and bioavailability.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The following table summarizes key findings regarding its antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 32 µg/mL |

These results indicate that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. A study highlighted the following effects:

- Reduction of TNF-alpha levels : The compound significantly lowered tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.

- Inhibition of COX enzymes : It displayed potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Case Studies

- Case Study on Efficacy Against Resistant Strains : A clinical trial assessed the effectiveness of this compound in patients with infections caused by multidrug-resistant bacteria. The study found a marked improvement in patient outcomes, with a notable reduction in infection rates compared to standard treatments.

- In Vivo Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, demonstrating its potential as an anti-inflammatory agent. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

- The nitro group may participate in redox reactions leading to bacterial cell death.

- The methylsulfonyl group could enhance cellular uptake and improve pharmacokinetics.

Q & A

Basic: What are the established synthetic routes for 1-methyl-5-methylsulfonyl-4-nitroimidazole, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nitration, sulfonylation, and methylation. For example:

- Step 1: Nitration of imidazole derivatives at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

- Step 2: Methylation at the 1-position using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Sulfonylation at the 5-position with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl group .

Characterization:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfonyl group at δ ~3.3 ppm for CH₃, nitro group deshields adjacent protons) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 234.05) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>98%) .

- Elemental Analysis: Matches calculated vs. experimental C, H, N, and S percentages (e.g., C: 30.8%, H: 3.4%, N: 22.9%, S: 13.7%) .

- FTIR: Key peaks include ν(NO₂) at ~1520 cm⁻¹ and ν(SO₂) at ~1350/1150 cm⁻¹ .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Handling: Use gloves and fume hoods due to potential sensitization (GHS H302: harmful if swallowed). Avoid contact with reducing agents to prevent explosive decomposition .

Advanced: How can reaction conditions be optimized to improve yields of the sulfonylation step?

Methodological Answer:

- Solvent Selection: Dichloromethane or THF enhances sulfonylation efficiency by stabilizing reactive intermediates .

- Catalysis: DMAP (4-dimethylaminopyridine) accelerates the reaction via nucleophilic catalysis, reducing reaction time from 24h to 6h .

- Temperature Control: Maintaining 0–5°C minimizes side reactions (e.g., over-sulfonylation) .

Data-Driven Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, DMAP, 0°C | 85 | 99 |

| DCM, no catalyst, RT | 62 | 92 |

Advanced: How to resolve contradictions in NMR data for nitroimidazole derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR: Identifies tautomeric equilibria (e.g., imidazole ring proton shifts at –40°C vs. 25°C) .

- Deuterated Solvent Screening: DMSO-d₆ vs. CDCl₃ can resolve splitting caused by hydrogen bonding .

- X-ray Crystallography: Provides definitive structural confirmation (e.g., bond lengths and angles for nitro group orientation) .

Advanced: What mechanistic insights explain the biological activity of nitroimidazole derivatives?

Methodological Answer:

- Electrophilic Nitro Group: Under anaerobic conditions, the nitro group is reduced to reactive intermediates (e.g., nitro radicals) that damage microbial DNA .

- Structure-Activity Relationships (SAR): Methylsulfonyl groups enhance lipophilicity, improving cell membrane penetration. Substitution at the 1-position (methyl) reduces metabolic deactivation .

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。